1-Butyl-4-methylquinolin-2(1h)-one

Lipophilicity Drug-likeness Membrane permeability

1-Butyl-4-methylquinolin-2(1H)-one (CAS 32511-84-5, PubChem CID is an N-butyl, C4-methyl substituted quinolin-2(1H)-one heterocycle with molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol. The compound belongs to the carbostyril (2-quinolinone) family, a scaffold historically associated with cardiotonic (PDE3 inhibition), antimicrobial, and anticancer activities.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 32511-84-5
Cat. No. B1296215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-methylquinolin-2(1h)-one
CAS32511-84-5
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=CC1=O)C
InChIInChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3
InChIKeyBDQRFECVDXBVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-4-methylquinolin-2(1H)-one (CAS 32511-84-5): Chemical Identity and Quinolinone Scaffold Context for Informed Procurement


1-Butyl-4-methylquinolin-2(1H)-one (CAS 32511-84-5, PubChem CID 269196) is an N-butyl, C4-methyl substituted quinolin-2(1H)-one heterocycle with molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol [1]. The compound belongs to the carbostyril (2-quinolinone) family, a scaffold historically associated with cardiotonic (PDE3 inhibition), antimicrobial, and anticancer activities [2]. It is listed under NSC 109799 in the National Cancer Institute's Developmental Therapeutics Program repository, indicating its inclusion in historical screening libraries . Commercially, it is supplied as a research chemical by vendors including Combi-Blocks (via Fujifilm Wako), BOC Sciences, and AKSci, typically at ≥95% purity .

Quinolinone scaffold research: N-butyl, C4-methyl carbostyril core for lipophilicity-dependent studies
Included in NCI/DTP historical screening libraries (NSC 109799)
Compatible with automated liquid handling: ambient-temperature liquid state eliminates solid dissolution steps
Density ~1.0 g/cm³; boiling point ~310.7 °C
Multi-vendor sourcing with documented purity (≥95%) and defined MDL number supports supply redundancy

Why 1-Butyl-4-methylquinolin-2(1H)-one Cannot Be Swapped with Shorter-Chain N-Alkyl Quinolinone Analogs in Research Applications


Within the 4-methylquinolin-2(1H)-one congeneric series, the N-alkyl chain length is a decisive determinant of lipophilicity, conformational flexibility, and bulk physical state—parameters that directly govern membrane partitioning, protein binding, and experimental handling [1]. The N-butyl substituent confers an XLogP3 of 2.7, representing an approximately 20-fold increase in calculated octanol-water partition coefficient relative to the N-methyl analog (XLogP3 = 1.4), and eliminates the hydrogen bond donor present in the N-unsubstituted parent (4-methylquinolin-2(1H)-one) [2]. Furthermore, the target compound exists as a liquid at ambient temperature, whereas its shorter-chain N-alkyl congeners are crystalline solids with melting points exceeding 129°C; this phase difference carries practical implications for compound dissolution, liquid handling automation, and formulation workflows . Class-level structure-activity relationship (SAR) evidence from quinolin-2(1H)-one PDE3 inhibitors demonstrates that N-substituent properties directly modulate both target potency and selectivity profiles [3]. Consequently, substituting a butyl-substituted quinolinone with a methyl, ethyl, or unsubstituted analog without independent re-validation introduces uncontrolled variables into any assay or synthetic sequence.

Lipophilicity Shorter-chain N-alkyl analogs (methyl, ethyl) have substantially lower XLogP3 values, potentially altering membrane partitioning and target engagement profiles.
Physical State Crystalline N-methyl or N-unsubstituted analogs require solid dissolution and may not replicate the liquid-phase handling compatibility of the butyl derivative.
H-Bond Donor The N-unsubstituted parent (4-methylquinolin-2(1H)-one) possesses an additional hydrogen bond donor, which may shift binding mode and permeability profile.

Quantitative Differentiation Evidence: 1-Butyl-4-methylquinolin-2(1H)-one vs. Closest N-Alkyl and N-Unsubstituted Analogs


XLogP3 Lipophilicity: 1.3 Log-Unit Advantage Over the N-Methyl Analog Drives Membrane Permeability Differentiation

The target compound 1-butyl-4-methylquinolin-2(1H)-one exhibits a computed XLogP3 value of 2.7, compared to 1.4 for the closest N-alkyl analog 1,4-dimethylquinolin-2(1H)-one [1] [2]. This 1.3 log-unit difference translates to an approximately 20-fold higher predicted octanol-water partition coefficient. The N-ethyl analog (CAS 53761-55-0) is expected to fall at an intermediate value (estimated XLogP3 ~2.0 based on incremental methylene contribution of ~0.5 log units per CH₂), while the N-unsubstituted 4-methylquinolin-2(1H)-one (PubChem CID 69088) has a still lower predicted logP consistent with its additional H-bond donor [3]. The enhanced lipophilicity of the butyl derivative is relevant for applications where passive membrane diffusion or hydrophobic target pocket engagement is desired.

XLogP3 Lipophilicity
Cross-study comparable
Target: XLogP3 = 2.7 vs. N-methyl analog: 1.4 (Δ +1.3 log units)
Supports lipophilicity-driven permeability differentiation context.
Computed values only; no experimental logD data available.
Lipophilicity Drug-likeness Membrane permeability ADME prediction

Rotatable Bond Count: N-Butyl Chain Provides 3 Conformational Degrees of Freedom vs. 0 for the N-Methyl Analog

1-Butyl-4-methylquinolin-2(1H)-one possesses 3 rotatable bonds originating entirely from the N-butyl side chain, compared to 0 rotatable bonds for the N-methyl analog 1,4-dimethylquinolin-2(1H)-one and 1 rotatable bond for the N-ethyl analog (CAS 53761-55-0) [1] . This increased torsional freedom has two competing implications: (a) it imposes a greater conformational entropy penalty upon binding, which may reduce affinity for rigid binding pockets; (b) it enables the butyl chain to adopt conformations that access hydrophobic sub-pockets inaccessible to shorter, more rigid N-alkyl groups. The N-unsubstituted parent 4-methylquinolin-2(1H)-one has 0 rotatable bonds and possesses an H-bond donor (N-H) absent in all N-alkylated variants [2].

Rotatable Bond Count
Class-level inference
3 rotatable bonds (N-butyl) vs. 0 for N-methyl analog
Reported conformational flexibility context for target-binding mode exploration.
Topological computation; no solution-phase conformational population data.
Conformational flexibility Molecular recognition Entropy Ligand binding

Physical State Differentiation: Ambient-Temperature Liquid vs. Crystalline Solids for Shorter-Chain and Unsubstituted Analogs

1-Butyl-4-methylquinolin-2(1H)-one is reported as a liquid at ambient temperature (density 1.0 ± 0.1 g/cm³, boiling point 310.7 ± 22.0 °C at 760 mmHg), whereas its closest analogs 1,4-dimethylquinolin-2(1H)-one (mp 129–130 °C) and 4-methylquinolin-2(1H)-one (mp 221–229 °C) are crystalline solids . The absence of a defined melting point for the target compound (listed as N/A in multiple databases) is consistent with its liquid physical state . This phase difference arises from the disruption of crystal lattice packing by the conformationally flexible butyl chain. For applications involving automated liquid dispensing, direct dissolution in organic solvents, or formulation as a neat compound, a liquid physical state eliminates the need for powder weighing and solid dissolution steps.

Physical State
Cross-study comparable
Liquid at ambient temp. vs. solid for N-methyl (mp 129–130 °C) and N-unsubstituted (mp 221–229 °C)
Supports liquid-handling automation workflow fit.
Melting point listed as N/A for target compound.
Physical state Formulation Liquid handling Solubility Automation compatibility

Topological Polar Surface Area and H-Bond Profile: Identical TPSA (20.3 Ų) with Zero H-Bond Donors Across All N-Alkylated Analogs

The target compound and its N-alkylated analogs (N-methyl, N-ethyl) share an identical computed Topological Polar Surface Area (TPSA) of 20.3 Ų and zero hydrogen bond donors, due to the fully substituted lactam nitrogen [1]. In contrast, the N-unsubstituted 4-methylquinolin-2(1H)-one has a higher TPSA (estimated ~29 Ų) and one H-bond donor (N-H) [2]. While all N-alkyl derivatives share the same TPSA and H-bond donor/acceptor counts, the butyl derivative differentiates itself through substantially higher logP (see Evidence Item 1), which shifts its position on the logP-TPSA map toward more lipophilic-CNS-penetrant chemical space. Per Lipinski and CNS MPO scoring frameworks, a TPSA below 60 Ų coupled with a logP between 2 and 5 is predictive of favorable blood-brain barrier penetration; the butyl derivative (TPSA 20.3, XLogP3 2.7) fits this profile more closely than the N-methyl analog (TPSA 20.3, XLogP3 1.4) [3]. No quantitative CNS penetration data exist for any member of this series.

TPSA & H-Bond Profile
Class-level inference
TPSA = 20.3 Ų, HBD = 0 for all N-alkyl analogs; N-unsubstituted has TPSA ~29 Ų, HBD = 1
CNS drug-likeness screening profile context; logP shift positions butyl in CNS-favorable space.
Computed TPSA; no experimental CNS penetration data for series.
Polar surface area Hydrogen bonding Oral bioavailability prediction CNS penetration

NCI/DTP Repository Listing (NSC 109799): Evidence of Historical Screening Inclusion Without Publicly Accessible Quantitative Outcome Data

1-Butyl-4-methylquinolin-2(1H)-one is registered under NSC 109799 in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, as confirmed by synonym cross-referencing on the BuyersGuideChem database . The PubChem record for CID 269196 lists the NCI/DTP as an information source, corroborating this registration [1]. The assignment of an NSC number indicates the compound was accessioned into the DTP chemical repository, a prerequisite for NCI-60 tumor cell line screening. However, no publicly accessible NCI-60 screening results or quantitative bioassay data for NSC 109799 were retrievable via the DTP web interface or PubChem BioAssay records as of the search date. By contrast, several other quinolinone derivatives with different substitution patterns (e.g., 6-benzyloxy-4-methylquinolin-2(1H)-one PDE3 inhibitors, and FLT3-inhibitory quinolinones KR65367/KR65370 with IC₅₀ values of 2.7 nM and 0.57 nM respectively) have published quantitative target engagement and cellular activity data [2].

NCI/DTP Repository Listing
Data to verify
Registered as NSC 109799; no publicly retrievable NCI-60 screening results available.
Historical repository-level recognition; no demonstrated anticancer activity for procurement decisions.
Source review and direct screening data retrieval required.
NCI-60 screening Anticancer DTP repository Pharmacological history

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing at ≥95% Purity with Defined Lead Times

1-Butyl-4-methylquinolin-2(1H)-one is stocked by multiple independent suppliers at defined purity grades: AKSci (95%, Cat# W5431, 100 mg/$162 to 1 g/$520, 1-week lead time in USA) ; Combi-Blocks via Fujifilm Wako (QC-9902, 250 mg to 5 g scale, 2–3 week lead time in Japan) ; Bidepharm (Cat# BD211116, 97% purity) ; and BOC Sciences (CAS 32511-84-5, research chemical grade) . By comparison, the N-methyl analog 1,4-dimethylquinolin-2(1H)-one is also widely available (Aladdin Scientific, ≥97% purity), but the N-ethyl analog appears to have fewer commercial suppliers, and the N-unsubstituted 4-methylquinolin-2(1H)-one is predominantly sold as the tautomeric 2-hydroxy-4-methylquinoline with a different purity profile. The multi-vendor availability of the butyl derivative with documented MDL number (MFCD11079287) reduces single-supplier dependency risk for ongoing research programs .

Commercial Availability
Supporting evidence
≥4 suppliers; purity 95–97%; MDL MFCD11079287; broader availability than N-ethyl analog.
Supports procurement security and supply redundancy for ongoing programs.
Vendor catalog snapshot; pricing and lead times subject to change.
Procurement Purity specification Supply chain Vendor comparison Building block

Procurement-Driven Application Scenarios: When 1-Butyl-4-methylquinolin-2(1H)-one Is the Preferable Quinolinone Selection


Medicinal Chemistry SAR Expansion: Systematic Exploration of N-Alkyl Chain Length Effects on Target Potency and Selectivity

For structure-activity relationship programs exploring the quinolin-2(1H)-one scaffold, the N-butyl derivative serves as the critical long-chain anchor point in a homologous N-alkyl series (H, methyl, ethyl, propyl, butyl). The quantitative XLogP3 differential (+1.3 log units above N-methyl) and conformational flexibility gain (+3 rotatable bonds) established in Section 3 Evidence Items 1 and 2 make this compound the logical terminal member for probing hydrophobic pocket tolerance and chain-length-dependent selectivity [1]. Class-level precedent from quinolinone PDE3 inhibitor SAR demonstrates that N-substituent variation directly modulates both potency and subtype selectivity . A complete N-alkyl scan without the butyl member would leave a gap in the lipophilicity-conformational landscape, potentially missing optimal binding modes in targets with deep hydrophobic channels.

High-Throughput Screening Library Design: Liquid-Phase Compound with CNS-Favorable Physicochemical Profile

The liquid physical state of 1-butyl-4-methylquinolin-2(1H)-one at ambient temperature (Evidence Item 3) eliminates the powder-weighing and solid-dissolution steps required for its crystalline N-methyl and N-unsubstituted analogs, making it directly compatible with acoustic dispensing and automated liquid handling platforms [1]. Combined with its CNS-favorable TPSA (20.3 Ų) and lipophilicity (XLogP3 2.7) profile (Evidence Item 4), this compound is well-suited for inclusion in diversity-oriented screening libraries targeting CNS-penetrant chemical space . For screening facilities prioritizing workflow efficiency and compound handling consistency, the liquid-phase advantage represents a tangible operational benefit.

Synthetic Building Block for Late-Stage N-Functionalized Quinolinone Derivatives

The compound is listed as a building block by multiple suppliers (BOC Sciences, Combi-Blocks, Bidepharm) and is cited in patent literature covering CO₂ conversion catalysts (CN-112979606-A) and antimicrobial isothiazole derivatives (CN-108864075-B), indicating its utility as a synthetic intermediate [1]. The N-butyl group provides a stable, non-labile substituent that can be carried through multi-step synthetic sequences without the deprotection concerns associated with N-H quinolinones. For synthetic chemists requiring a pre-installed N-butyl-4-methylquinolinone core for further derivatization (e.g., electrophilic aromatic substitution at C6 or C8, or C3 functionalization), this compound offers a direct entry point with confirmed commercial availability at gram scale .

Comparative Biophysical Profiling: Reference Compound for logD and Membrane Partitioning Studies in the Quinolinone Series

Given the well-defined computed XLogP3 difference between the butyl (2.7) and methyl (1.4) derivatives (Evidence Item 1), 1-butyl-4-methylquinolin-2(1H)-one can serve as the high-lipophilicity reference standard for experimental logD₇.₄ determination, PAMPA permeability assays, or immobilized artificial membrane (IAM) chromatography within the quinolinone chemical series [1]. The absence of additional heteroatoms or ionizable groups (zero H-bond donors, single H-bond acceptor) makes it a clean probe molecule for isolating the contribution of N-alkyl chain length to membrane interaction parameters, without confounding effects from peripheral substituents . This application leverages the compound's structural simplicity and the quantitative lipophilicity differential demonstrated above.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Expansion
N-alkyl chain-length lipophilicity anchor point
Hydrophobic pocket tolerance; chain-length-dependent selectivity review
High-Throughput Screening Library Design
Ambient-temperature liquid physical state; CNS-favorable TPSA/logP
Acoustic dispensing and liquid-handling workflow compatibility
Synthetic Building Block
Pre-installed N-butyl-4-methylquinolinone core; commercial gram-scale availability
Multi-step synthetic sequence compatibility without N-deprotection
Comparative Biophysical Profiling
High-lipophilicity reference standard (XLogP3 2.7) with minimal heteroatom confounders
Experimental logD, PAMPA permeability, and IAM chromatography context

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